Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate
Overview
Description
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from the reaction between 4-(hydroxymethyl)benzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: 4-(carboxymethyl)benzoic acid.
Reduction: 3-(4-(hydroxymethyl)phenyl)propanol.
Substitution: Various alkyl or acyl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases to release the active 4-(hydroxymethyl)benzoic acid, which can then exert its effects through various biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 3-(4-aminophenyl)propanoate
Comparison: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to Ethyl 3-(4-hydroxyphenyl)propanoate, the hydroxymethyl derivative has enhanced solubility and potential for forming hydrogen bonds. The methoxy and amino derivatives exhibit different electronic properties, influencing their reactivity and applications in different fields.
Biological Activity
Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, with the molecular formula C₁₂H₁₆O₃, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
This compound can be synthesized through the esterification of 4-(hydroxymethyl)benzoic acid with ethanol. This reaction typically requires an acid catalyst and can be optimized for yield and purity by controlling reaction conditions such as temperature and time.
Antiviral Activity
Recent studies have indicated that this compound exhibits promising antiviral activity . In vitro assays have shown efficacy against various viral strains, suggesting its potential as a therapeutic agent in virology. The compound's structure, particularly the hydroxymethyl group on the phenolic ring, may enhance its interaction with viral targets.
Anti-Inflammatory and Analgesic Properties
Preliminary investigations suggest that this compound possesses anti-inflammatory and analgesic properties. These effects are likely due to its ability to modulate biological pathways involved in pain and inflammation. Similar compounds containing hydroxymethyl phenyl groups have demonstrated these activities, indicating a possible mechanism of action through inhibition of pro-inflammatory mediators.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties . Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Xue et al. (2023) | Antiviral activity | Demonstrated significant antiviral effects in vitro against specific viruses. |
Recent Review (2023) | Anti-inflammatory effects | Highlighted potential mechanisms involving modulation of inflammatory pathways. |
BenchChem Study (2024) | Antimicrobial properties | Reported effectiveness against various bacterial strains, indicating broad-spectrum activity. |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses and viral replication. The ester group can be hydrolyzed by esterases, releasing the active 4-(hydroxymethyl)benzoic acid, which may exert pharmacological effects.
Properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOHDELIEPQEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564589 | |
Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107859-98-3 | |
Record name | Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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